N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzene-1-sulfonamide
Description
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated aromatic ring, a butyl chain, and a 1,1-dioxothiolane substituent. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c1-2-3-9-16(13-8-10-21(17,18)11-13)22(19,20)14-6-4-12(15)5-7-14/h4-7,13H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGYQOREQDJCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzene-1-sulfonamide typically involves the reaction of a butylamine derivative with a thiolane sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate compounds. The final product is purified using column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in batch reactors. The process includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reaction time. The final product is obtained through crystallization and filtration techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The fluorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorobenzene derivatives.
Scientific Research Applications
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptor proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Carcinogenesis Studies
The evidence primarily focuses on N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a nitrosamine used to induce bladder carcinogenesis in rodent models . While BBN shares the "N-butyl" moiety with the target sulfonamide, its nitrosamine group (N-N=O) distinguishes it as a potent carcinogen. Key differences include:
Sulfonamide Derivatives in Therapeutic Contexts
describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, a sulfonamide with a chromenone-pyrimidine hybrid structure. Comparison highlights:
The patent compound’s chromenone and pyrimidine groups suggest kinase or protease inhibition (common in anticancer agents), while the target sulfonamide’s simpler structure may prioritize solubility or target specificity.
Hormonal Influences on Bladder Carcinogenesis
Although unrelated to sulfonamides, highlights testosterone and estrogen as modulators of BBN-induced bladder cancer. Testosterone promotes tumor growth, while estrogen is inhibitory . This contrasts with sulfonamides, which typically act via enzymatic or receptor interactions rather than hormonal pathways.
Biological Activity
N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-fluorobenzene-1-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including antioxidant activity, enzyme inhibition, and neuroprotective effects, supported by relevant research findings and data tables.
Molecular Structure and Properties
The molecular structure of N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-fluorobenzene-1-sulfonamide can significantly influence its biological activity. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O4S |
| Molecular Weight | 318.43 g/mol |
| CAS Number | 1154102-47-2 |
| Purity | Typically 95% |
The compound features a sulfonamide group which is known for its diverse biological activities, including antibacterial and antiviral properties.
Antioxidant Activity
Research has indicated that compounds containing the thiolane moiety exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress caused by reactive oxygen species (ROS). A study demonstrated that related compounds effectively scavenge free radicals, thereby reducing cellular damage and inflammation.
Enzyme Inhibition
Preliminary studies suggest that N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-fluorobenzene-1-sulfonamide may inhibit specific enzymes involved in metabolic pathways. This inhibition can have implications for drug metabolism and efficacy. For instance, compounds with similar structures have been shown to inhibit carbonic anhydrase and other critical enzymes.
Neuroprotective Effects
Some derivatives of the compound have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. A study highlighted that these compounds could protect neuronal cells from apoptosis induced by oxidative stress.
Study 1: Antioxidant Properties
In a controlled experiment, the antioxidant activity of the compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.
Study 2: Enzyme Inhibition
A kinetic study evaluated the inhibitory effect of the compound on carbonic anhydrase. The results showed a significant reduction in enzyme activity at varying concentrations of the compound, suggesting potential therapeutic applications in conditions where carbonic anhydrase plays a role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
